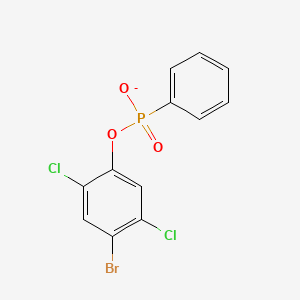
4-Bromo-2,5-dichlorophenyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dichlorophenyl phenylphosphonate is an organophosphate compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its bromine, chlorine, and phenylphosphonate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenyl phenylphosphonate typically involves the reaction of 4-bromo-2,5-dichlorophenol with phenylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichlorophenyl phenylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenylphosphonate group can undergo oxidation or reduction, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of 4-bromo-2,5-dichlorophenol and phosphoric acid .
Scientific Research Applications
4-Bromo-2,5-dichlorophenyl phenylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying organophosphate toxicity.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichlorophenyl phenylphosphonate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potential neurotoxicity . The molecular targets and pathways involved include the active site of acetylcholinesterase and the subsequent disruption of neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Leptophos: An organophosphate compound with similar insecticidal properties but higher toxicity.
4-Bromo-2,5-dichlorophenol: A precursor in the synthesis of 4-Bromo-2,5-dichlorophenyl phenylphosphonate with similar chemical reactivity.
Phenylphosphonic Dichloride: Used in the synthesis of various organophosphate compounds, including this compound.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and phenylphosphonate groups, which confer distinct chemical properties and reactivity. Its ability to inhibit acetylcholinesterase and its applications in various fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
57627-76-6 |
|---|---|
Molecular Formula |
C12H7BrCl2O3P- |
Molecular Weight |
380.96 g/mol |
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-phenylphosphinate |
InChI |
InChI=1S/C12H8BrCl2O3P/c13-9-6-11(15)12(7-10(9)14)18-19(16,17)8-4-2-1-3-5-8/h1-7H,(H,16,17)/p-1 |
InChI Key |
LYVYXCDACANTRY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)([O-])OC2=CC(=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



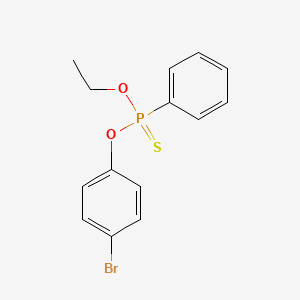
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
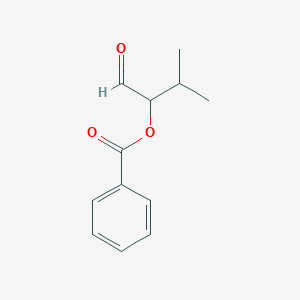

![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
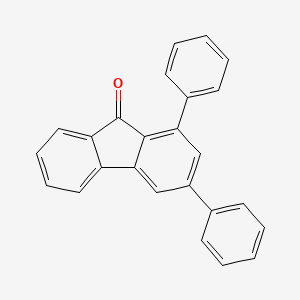
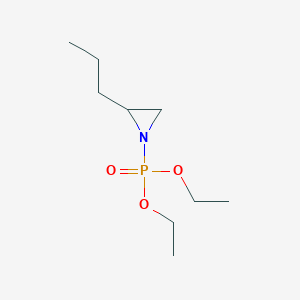
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
